Boc-beta-Hoglu(Obzl)-OH Boc-beta-Hoglu(Obzl)-OH
Brand Name: Vulcanchem
CAS No.: 218943-30-7
VCID: VC21544913
InChI: InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O
Molecular Formula: C18H25NO6
Molecular Weight: 351.4 g/mol

Boc-beta-Hoglu(Obzl)-OH

CAS No.: 218943-30-7

Cat. No.: VC21544913

Molecular Formula: C18H25NO6

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-beta-Hoglu(Obzl)-OH - 218943-30-7

Specification

CAS No. 218943-30-7
Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid
Standard InChI InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)
Standard InChI Key JABNOCWCLLYHKE-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)CC(=O)O
SMILES CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O

Introduction

Molecular Identity and Nomenclature

Chemical Identity

Boc-beta-Hoglu(Obzl)-OH is formally known as 3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid . This compound belongs to the class of protected amino acid derivatives specifically designed for peptide synthesis applications. The systematic structure features a central carbon atom with stereochemical configuration that maintains the L-configuration of the parent amino acid. The compound's stereochemistry is critical for its biological function and applications in medicinal chemistry research. The molecule contains multiple functional groups, including a carbamate (Boc), a free carboxylic acid, and a benzyl ester, each playing specific roles in peptide synthesis protocols.

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs:

SynonymUsage Context
Boc-beta-Hoglu(Obzl)-OHCommon laboratory shorthand
Boc-beta-homoglu(Obzl)-OHAlternative shorthand
Boc-L-beta-homoglutamic acid 6-benzyl esterFull systematic name
Boc-L-beta-homoglutamic acid delta-benzyl esterPosition-specific naming
(S)-3-(Boc-amino)adipic acid 6-benzyl esterStructure-based naming
(S)-N-beta-t-butoxycarbonyl-3-amino-N-epsilon-benzyl ester-6-hydroxy-6-oxohexanoic acidComplete systematic nomenclature

These various nomenclatures reflect different aspects of the compound's structure and properties, with each finding use in specific contexts within the scientific literature .

Physical and Chemical Properties

Structural Properties

Boc-beta-Hoglu(Obzl)-OH possesses a complex molecular structure with multiple functional groups. The molecule's backbone consists of a six-carbon chain (adipic acid derivative) with an amino group at the beta position (C-3) that is protected by the tert-butoxycarbonyl (Boc) group. The terminal carboxyl group (C-6) is protected as a benzyl ester, while the alpha-carboxyl group remains unprotected for subsequent peptide coupling reactions. This structural arrangement provides orthogonal protection that allows for selective deprotection strategies during peptide synthesis .

Physicochemical Parameters

The compound exhibits distinctive physicochemical properties that influence its handling and application in laboratory settings:

PropertyValueMethod
Physical appearanceWhite powderVisual observation
Molecular weight351.39 g/molCalculated from molecular formula
Molecular formulaC18H25NO6Elemental analysis
Boiling point530.0±45.0 °CPredicted value
Density1.178±0.06 g/cm³Predicted value
pKa4.35±0.10Predicted value
SolubilitySoluble in DMF, DMSO, DCMEmpirical observation
SMILES notationCC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)OStructural representation

These physicochemical parameters provide crucial information for researchers working with this compound in laboratory settings, guiding decisions about solvent selection, reaction conditions, and purification strategies .

Synthetic Approaches and Preparation Methods

Standard Synthetic Routes

The synthesis of Boc-beta-Hoglu(Obzl)-OH typically follows a strategic protection sequence of the parent L-beta-homoglutamic acid. The standard synthetic route involves selective protection of the primary functional groups in a controlled manner to achieve the desired orthogonally protected derivative. The sequence generally begins with the beta-amino acid precursor, followed by selective protections of the amino and carboxyl functionalities. This multi-step process requires careful control of reaction conditions to achieve high yields and stereochemical purity.

Protection Strategies

The preparation of Boc-beta-Hoglu(Obzl)-OH involves specific protection methodologies:

  • Amino group protection: The beta-amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base such as triethylamine or sodium bicarbonate, typically in a water/dioxane mixture at controlled pH.

  • Selective esterification: The delta-carboxyl group undergoes selective benzylation using benzyl alcohol in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

This strategic protection approach ensures that the alpha-carboxyl group remains available for subsequent peptide coupling reactions while protecting the other functional groups that might interfere with controlled peptide synthesis processes .

Applications in Scientific Research

Peptide Synthesis Applications

Boc-beta-Hoglu(Obzl)-OH serves as a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the preparation of complex peptides containing homoglutamic acid residues. The compound's protected structure allows for its incorporation into growing peptide chains using standard coupling reagents. The presence of beta-homoglutamic acid in peptides can confer unique conformational properties and stability against enzymatic degradation, making such peptides valuable in medicinal chemistry and drug development efforts. The orthogonal protection strategy facilitates selective deprotection at different stages of the synthesis process.

Medicinal Chemistry Applications

In the field of medicinal chemistry, Boc-beta-Hoglu(Obzl)-OH and peptides containing beta-homoglutamic acid have been investigated for various therapeutic applications:

Application AreaResearch FocusPotential Benefit
Enzyme inhibitorsDesign of peptidomimetic protease inhibitorsEnhanced metabolic stability
Cancer therapeuticsDevelopment of peptide-based targeting ligandsImproved tumor selectivity
Neurological disordersCreation of peptides targeting neuroreceptorsNovel mechanisms of action
ImmunomodulatorsDesign of MHC-binding peptidesSelective immune response modulation

These applications highlight the versatility of this compound in creating bioactive molecules with potential therapeutic applications across multiple disease areas .

Chemical Reactivity and Transformation Pathways

Deprotection Chemistry

Boc-beta-Hoglu(Obzl)-OH contains two orthogonal protecting groups that can be selectively removed under specific conditions:

  • Boc group removal: Treatment with trifluoroacetic acid (TFA) in dichloromethane typically removes the Boc group selectively, leaving the benzyl ester intact. This acidolytic deprotection proceeds via protonation of the tert-butyl carbamate, followed by loss of carbon dioxide and isobutene.

  • Benzyl ester cleavage: Hydrogenolysis using hydrogen gas and a palladium catalyst (typically 10% Pd/C) selectively removes the benzyl ester without affecting the Boc group. This process occurs through catalyst-mediated hydrogen addition to the benzyl C-O bond.

These orthogonal deprotection pathways enable controlled, sequential modification of the compound during complex peptide synthesis procedures.

Coupling Chemistry

The free alpha-carboxyl group of Boc-beta-Hoglu(Obzl)-OH readily participates in peptide coupling reactions with amino components using standard coupling reagents. Effective coupling methodologies include:

Coupling SystemReaction ConditionsTypical Yield
DCC/HOBtDCM or DMF, 0°C to rt, 4-12h75-85%
HBTU/DIPEADMF, rt, 2-6h80-90%
HATU/DIPEADMF, rt, 1-4h85-95%
EDC·HCl/HOBtDCM, 0°C to rt, 6-12h70-80%

These coupling methods enable the efficient incorporation of beta-homoglutamic acid residues into peptide sequences, facilitating the creation of complex peptides for research applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides definitive structural confirmation of Boc-beta-Hoglu(Obzl)-OH, revealing characteristic signals that correspond to its various functional groups:

  • ¹H NMR typically shows:

    • Tert-butyl singlet (9H) at approximately δ 1.4 ppm

    • Complex multiplets for the methylene protons of the homoglutamic acid backbone

    • Benzyl CH₂ signal at approximately δ 5.1 ppm

    • Aromatic protons of the benzyl group at δ 7.3-7.4 ppm

    • Carbamate NH signal at δ 5.0-5.5 ppm (often broad)

  • ¹³C NMR reveals:

    • Carbonyl carbons at approximately δ 170-175 ppm

    • Boc carbonyl at approximately δ 155 ppm

    • Aromatic carbons at δ 128-136 ppm

    • Tert-butyl carbon at δ 28 ppm

    • Backbone carbon signals at characteristic chemical shifts

These spectroscopic features provide researchers with definitive confirmation of the compound's structure and purity.

Mass Spectrometry

Mass spectrometric analysis of Boc-beta-Hoglu(Obzl)-OH typically reveals:

  • Molecular ion peak at m/z 351 [M]⁺ or 352 [M+H]⁺

  • Fragmentation patterns showing loss of t-butyl (m/z 57)

  • Loss of Boc group (m/z 100)

  • Benzyl fragment at m/z 91

These characteristic fragmentation patterns serve as valuable diagnostic indicators during structural verification and purity assessment.

ParameterRecommendationRationale
TemperatureRoom temperature in sealed containersPrevents moisture absorption
AtmosphereDry, inert conditionsPrevents hydrolysis of protecting groups
PackagingAirtight containersMinimizes exposure to moisture and air
Light exposureProtected from direct lightPrevents potential photodegradation

Following these storage recommendations ensures the compound maintains its structural integrity and reactivity for extended periods .

Stability Profile

Under standard laboratory conditions, Boc-beta-Hoglu(Obzl)-OH demonstrates good stability with specific considerations:

  • pH sensitivity: The Boc group is acid-labile and may undergo slow degradation in acidic environments.

  • Ester hydrolysis: The benzyl ester may undergo slow hydrolysis in the presence of moisture, particularly under basic conditions.

  • Oxidative stability: The compound shows good stability against oxidative degradation under normal atmospheric conditions.

Understanding these stability parameters is essential for researchers planning extended synthetic sequences or storage of intermediates containing this protected amino acid.

Comparative Analysis with Related Compounds

Structural Analogs

Boc-beta-Hoglu(Obzl)-OH belongs to a family of protected beta-amino acids with distinct structural features that differentiate it from similar compounds:

CompoundStructural DifferenceFunctional Implication
Boc-L-Glu(OBzl)-OHStandard alpha-amino acid vs. betaDifferent backbone conformational properties
Boc-L-Asp(OBzl)-OHShorter carbon chainAltered spatial arrangement in peptides
Fmoc-beta-Hoglu(OBzl)-OHDifferent N-protection (Fmoc vs. Boc)Alternative deprotection conditions (base vs. acid)
Z-beta-Hoglu(OBzl)-OHDifferent N-protection (Z vs. Boc)Alternative deprotection conditions (H₂/Pd vs. acid)

These structural differences result in distinct reactivity profiles and applications in peptide synthesis strategies.

Functional Distinctions

The unique positioning of functional groups in Boc-beta-Hoglu(Obzl)-OH confers specific advantages in certain applications:

  • The beta-amino acid backbone provides increased conformational flexibility compared to alpha-amino acid analogs.

  • The extended carbon chain (homoglutamic vs. glutamic) creates different spatial arrangements when incorporated into peptides.

  • The specific protection pattern allows for orthogonal deprotection strategies during complex peptide synthesis.

These functional distinctions make Boc-beta-Hoglu(Obzl)-OH particularly valuable for creating peptides with specific conformational properties or enhanced stability against enzymatic degradation.

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